molecular formula C7H4Cl2FNO2 B13907634 1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene

1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene

Cat. No.: B13907634
M. Wt: 224.01 g/mol
InChI Key: NOGZMZBVWNJLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene is an organic compound with the molecular formula C7H4Cl2FNO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 1-chloro-3-(chloromethyl)-2-fluorobenzene, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the selective nitration of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Reduction: Formation of 1-chloro-3-(chloromethyl)-2-fluoro-5-aminobenzene.

    Oxidation: Formation of oxidized benzene derivatives, although these reactions are less common.

Scientific Research Applications

1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-(chloromethyl)-2-fluoro-4-nitrobenzene
  • 1-Chloro-3-(chloromethyl)-2-fluoro-5-aminobenzene
  • 1-Chloro-3-(chloromethyl)-2-fluoro-5-methylbenzene

Uniqueness

1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (chloromethyl) groups creates a compound with versatile reactivity, making it valuable in various synthetic and research contexts.

Properties

Molecular Formula

C7H4Cl2FNO2

Molecular Weight

224.01 g/mol

IUPAC Name

1-chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene

InChI

InChI=1S/C7H4Cl2FNO2/c8-3-4-1-5(11(12)13)2-6(9)7(4)10/h1-2H,3H2

InChI Key

NOGZMZBVWNJLSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCl)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.